Thioamide vs. Amide Bioisosterism: Up to ~100-Fold Potency Gain Demonstrated in Cellular Enzymatic Assays
In a direct head-to-head comparison within a defined chemical series, replacing a thioamide group with an amide resulted in a nearly 100-fold reduction in inhibitory activity against the histone lysine methyltransferase ASH1L. The thioamide-bearing compound AS-99 retained potent antileukemic efficacy, whereas the amide analog AS-99-NC was essentially inactive [1]. Although this specific comparison was performed on an ASH1L inhibitor scaffold rather than the imidazo[1,2-a]pyridine core, the observation is class-level evidence that the thioamide pharmacophore can confer orders-of-magnitude potency advantages over the corresponding amide through distinct hydrogen-bonding and chalcogen-bonding interactions within the target binding pocket [1]. For the target compound 2-{imidazo[1,2-a]pyridin-2-yl}ethanethioamide, the primary thioamide group is a similarly positioned hydrogen-bond donor/acceptor and metal-coordination site, supporting its selection over 2-{imidazo[1,2-a]pyridin-2-yl}acetamide (CAS 21755-36-2) when thioamide-specific interactions are desired.
| Evidence Dimension | Inhibitory potency (ASH1L enzymatic assay) |
|---|---|
| Target Compound Data | Not directly measured on this scaffold; thioamide class represented by AS-99 (potent) |
| Comparator Or Baseline | Amide analog AS-99-NC (approximately 100-fold less potent than AS-99) |
| Quantified Difference | ~100-fold reduction in inhibitory activity upon thioamide → amide substitution |
| Conditions | ASH1L histone lysine methyltransferase inhibition assay in cellular context; comparison between matched thioamide/amide pair AS-99 and AS-99-NC |
Why This Matters
This class-level evidence quantifies the risk of substituting the thioamide group with an amide isostere—a change that can reduce target engagement by two orders of magnitude—and justifies procurement of the thioamide-bearing compound for medicinal chemistry campaigns where maximal binding affinity is sought.
- [1] Bobinski, T. et al. (2024) 'Unlocking the potential of the thioamide group in drug design and development', Future Medicinal Chemistry, 17(1), pp. 1–3. doi: 10.1080/17568919.2024.2435245. https://pmc.ncbi.nlm.nih.gov/articles/PMC11703445/ View Source
